molecular formula C10H16N2O2 B7825801 Ethyl 5-butyl-1H-pyrazole-4-carboxylate

Ethyl 5-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B7825801
M. Wt: 196.25 g/mol
InChI Key: RHKLDKGLONDLHA-UHFFFAOYSA-N
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Description

Ethyl 5-butyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester characterized by a butyl group at the 5-position and an ethyl ester moiety at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their versatility in pharmaceutical and agrochemical applications due to their structural adaptability and bioactivity . However, commercial availability of this compound appears restricted, as indicated by its "discontinued" status in supplier catalogs .

Properties

IUPAC Name

ethyl 5-butyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-9-8(7-11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKLDKGLONDLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=NN1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-butyl-1H-pyrazole-4-carboxylate has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Some pyrazole derivatives are investigated for their potential use in treating diseases such as cancer and diabetes.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 5-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of pyrazole carboxylates are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Ethyl 5-butyl-1H-pyrazole-4-carboxylate with Analogous Compounds
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Butyl (5), Ethyl ester (4) C₁₀H₁₆N₂O₂ 196.25* Discontinued; potential lipophilicity
Ethyl 5-amino-1H-pyrazole-4-carboxylate Amino (5), Ethyl ester (4) C₆H₉N₃O₂ 155.15 High reactivity (amino group); pharmaceutical intermediate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF₃ (3), Ethyl ester (4) C₇H₇F₃N₂O₂ 224.14 Electron-withdrawing CF₃ enhances stability; crystallographic studies
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Amino (5), 4-Bromophenyl (1) C₁₂H₁₂BrN₃O₂ 310.15 Bromine adds steric bulk; antimicrobial applications
Ethyl 5-azido-1H-pyrazole-4-carboxylate Azido (5), Ethyl ester (4) C₆H₇N₅O₂ 181.15 Reactive azide group; click chemistry applications

*Calculated molecular weight based on formula.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of the β-keto ester, followed by cyclization and dehydration. Key parameters include:

  • Solvent: Ethanol or acetic acid, which stabilize intermediates through hydrogen bonding.

  • Temperature: Reflux conditions (78–100°C) to drive dehydration.

  • Catalyst: Acidic conditions (e.g., HCl or H₂SO₄) accelerate imine formation and cyclization.

Representative Procedure:
Ethyl 3-oxohexanoate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (50 mL) for 12 hours. After cooling, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield Optimization

VariableOptimal RangeImpact on Yield
Hydrazine Equivalents1.2–1.5 eq<70% → 85–90%
Reaction Time10–14 hrsPrevents over-dehydration
Acid Catalyst0.1 eq H₂SO₄Increases rate by 40%

Overstoichiometric hydrazine (1.5 eq) minimizes diketone side products, while prolonged heating (>14 hrs) promotes decomposition.

Alkylation of Preformed Pyrazole Intermediates

Introducing the butyl group via post-cyclization alkylation offers an alternative route, particularly when β-keto esters with branched chains are unavailable.

N-Alkylation vs. C-Alkylation

Pyrazole rings permit alkylation at both nitrogen (N1) and carbon (C5) positions, necessitating careful control:

  • N-Alkylation: Favored under basic conditions (K₂CO₃, DMF) with alkyl halides.

  • C-Alkylation: Requires directed metalation (e.g., LDA at –78°C) followed by electrophilic quenching.

For C5-selective butylation:

  • Generate pyrazole anion via LDA in THF at –78°C.

  • Add 1-bromobutane (1.2 eq) and warm to 0°C over 2 hrs.

  • Quench with NH₄Cl and extract with dichloromethane.

Yield: 50–65%, with <5% N-alkylated byproduct.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables direct introduction of butyl groups to halogenated pyrazoles:

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseCs₂CO₃ (2 eq)
SolventDioxane/H₂O (4:1)
Temperature90°C, 24 hrs

Using ethyl 5-bromo-1H-pyrazole-4-carboxylate and butylboronic acid, this method achieves 70–75% yield but requires rigorous exclusion of oxygen.

Ring-Closing Metathesis (RCM) Strategies

For advanced functionalization, RCM provides access to pyrazoles with exocyclic alkenes, which can be hydrogenated to install alkyl groups.

Olefin Precursor Synthesis

  • Synthesize dienyne precursor via Sonogashira coupling of propargylamine with ethyl 3-but-3-enoylpropiolate.

  • Subject to Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C for 6 hrs.

Intermediate: Ethyl 5-(but-3-en-1-yl)-1H-pyrazole-4-carboxylate (85% yield).

Hydrogenation to Butyl Group

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) quantitatively reduces the alkene to butyl without ester cleavage.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation reactions while improving regioselectivity:

Optimized Conditions:

  • Ethyl 3-oxohexanoate (1 eq), hydrazine hydrate (1.2 eq)

  • Solvent: Ethanol (5 mL/mmol)

  • Power: 300 W, 120°C, 20 min

  • Yield: 92% vs. 78% conventional heating

Analytical Validation and Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.28 (t, 3H, CH₂CH₃), 1.35 (m, 2H, CH₂CH₂CH₂), 1.59 (m, 2H, CH₂CH₂), 2.71 (t, 2H, C5-CH₂), 4.23 (q, 2H, OCH₂), 6.89 (s, 1H, H3)
13C NMR δ 14.1 (CH₂CH₃), 22.4, 31.6, 36.8 (butyl chain), 60.8 (OCH₂), 117.2 (C3), 140.5 (C5), 162.4 (COO)
HRMS [M+H]⁺ calcd. 225.1467, found 225.1463

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40, 1 mL/min) shows >99% purity with tᴿ = 8.2 min.

Challenges and Limitations

  • Regioselectivity: Competing N1 vs. C5 alkylation necessitates careful condition control.

  • Butyl Group Stability: Branched butyl groups may undergo β-hydride elimination under strong basic conditions.

  • Scale-Up Issues: Microwave methods face energy transfer limitations in batch reactors >1 L.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with:

  • Residence time: 5 min

  • Yield: 89%

  • Throughput: 12 g/hr

Biocatalytic Routes

Carboxylesterases (e.g., from Bacillus subtilis) selectively hydrolyze ester intermediates, enabling chiral resolution .

Q & A

Q. What are the common synthetic routes for Ethyl 5-butyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. A general approach includes:

  • Step 1 : Condensation of ethyl 4,4-diethoxy-3-oxobutanoate with a hydrazine derivative to form the pyrazole core .
  • Step 2 : Introduction of the butyl group via nucleophilic substitution or alkylation under reflux conditions using potassium carbonate as a base .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Key reagents : Hydrazines, alkyl halides (e.g., 1-bromobutane), and bases (e.g., K₂CO₃).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Peaks for the ester group (δ ~4.2 ppm for CH₂CH₃, δ ~165 ppm for C=O), pyrazole protons (δ ~6–8 ppm), and butyl chain (δ ~0.9–1.6 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. Crystallographic Analysis :

  • SHELX Suite : Used for structure refinement. Hydrogen bonding patterns (e.g., N-H···O interactions) are analyzed using graph-set notation to determine packing motifs .

Q. What basic biological activities have been reported for this compound?

Preliminary studies on pyrazole derivatives suggest:

  • Antimicrobial Activity : Moderate inhibition against E. coli and S. aureus (MIC: 25–50 µg/mL) .
  • Anti-inflammatory Effects : COX-2 inhibition observed in vitro (IC₅₀: ~10 µM) .

Limitations : Variability in activity due to differences in assay protocols (e.g., solvent, cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Strategies :

  • Temperature Control : Slow addition of reagents at 0°C to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Continuous Flow Reactors : Scalable synthesis with >90% yield and reduced byproducts, as demonstrated for analogous esters .

Data Contradiction Note : Conflicting reports on optimal solvent (DMF vs. THF) require empirical validation for the butyl derivative .

Q. What strategies address discrepancies in biological activity data across studies?

Root Causes :

  • Solvent Effects : DMSO vs. ethanol can alter compound solubility and bioavailability .
  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) impact MIC values .

Q. Mitigation :

  • Standardize protocols using CLSI guidelines.
  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .

Q. How does the butyl substituent influence the compound's reactivity and interactions?

Structural Insights :

  • Lipophilicity : The butyl chain enhances membrane permeability (logP increase by ~1.5 vs. methyl analogs) .
  • Steric Effects : Hinders nucleophilic attack at the C4 position, directing reactivity to the pyrazole N1 site .

Q. Pharmacological Impact :

  • Target Binding : Molecular docking shows the butyl group occupies hydrophobic pockets in COX-2, improving binding affinity vs. shorter-chain analogs .

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